左美沙坦 R-异构体

描述

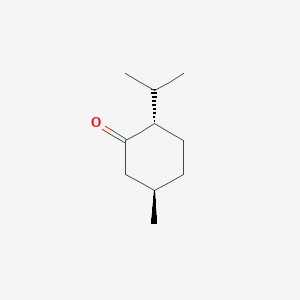

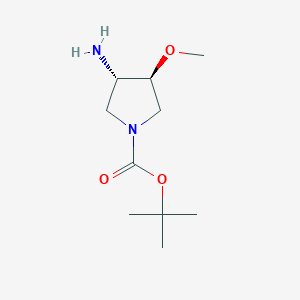

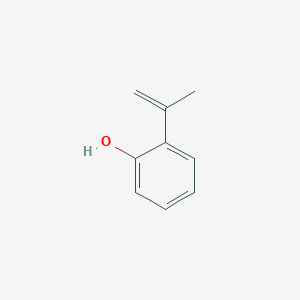

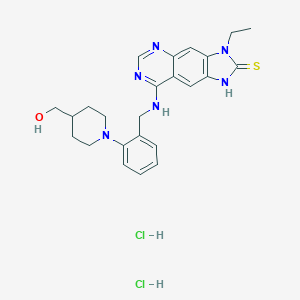

(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one is a complex organic compound that features an indole moiety linked to an oxazolidinone ring

科学研究应用

Chemistry

In chemistry, (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for elucidating mechanisms of action in biological systems.

Medicine

Medically, (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one has potential applications as a therapeutic agent. Its structure suggests it could be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its versatility makes it a valuable component in industrial chemistry.

作用机制

Target of Action

Zolmitriptan R-isomer, also known as (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, primarily targets the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the triptan class of receptor agonists and play a crucial role in the treatment of acute migraines .

Mode of Action

Zolmitriptan R-isomer acts as a selective agonist at the 5-HT 1B/1D/1F receptors . Its action on these receptors causes vasoconstriction in intracranial blood vessels . Additionally, it can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .

Biochemical Pathways

The activation of the 5-HT 1B/1D/1F receptors by Zolmitriptan R-isomer leads to a cascade of events in the biochemical pathway. The primary effect is the vasoconstriction of intracranial blood vessels, which helps alleviate the symptoms of migraines. The inhibition of pro-inflammatory neuropeptides further aids in reducing the inflammation and pain associated with migraines .

Pharmacokinetics

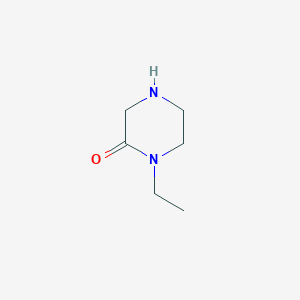

Zolmitriptan R-isomer exhibits a mean elimination half-life of approximately three hours following oral or nasal administration . It is metabolized in the liver, likely by CYP1A2 and monoamine oxidase (MAO) . The metabolism of Zolmitriptan results in three major metabolites: an active N-desmethyl metabolite (183C91) and two inactive metabolites, N-oxide (1652W92) and another unidentified compound . Approximately one-sixth of the clearance is renal .

Action Environment

The action of Zolmitriptan R-isomer can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as inhibitors of CYP1A2 or MAO, could potentially affect the metabolism of Zolmitriptan . Furthermore, the pH of the body can also impact the absorption and effectiveness of the drug .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the indole moiety, followed by the introduction of the oxazolidinone ring through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

化学反应分析

Types of Reactions

(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

相似化合物的比较

Similar Compounds

(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one: This compound is unique due to its specific combination of an indole moiety and an oxazolidinone ring.

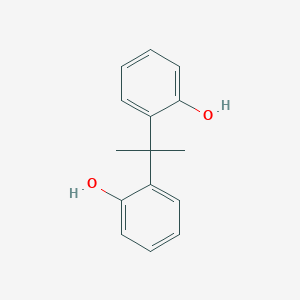

(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-thione: Similar in structure but with a sulfur atom replacing the oxygen in the oxazolidinone ring.

(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-imine: Features an imine group instead of the oxazolidinone ring.

Uniqueness

The uniqueness of (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one lies in its specific structural features, which confer distinct chemical and biological properties

属性

IUPAC Name |

(4R)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSDMUVEXKOYBU-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139264-24-7 | |

| Record name | Zolmitriptan, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZOLMITRIPTAN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3YOE57701 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Can the area under the curve (AUC) for (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, more commonly known as zolmitriptan, be predicted using a limited sampling strategy?

A1: Yes, research suggests that using intranasal pharmacokinetic data, specifically the relationship between Cmax (maximum concentration) and AUC, can provide accurate AUC predictions for zolmitriptan. A study demonstrated that a linear regression model based on Cmax vs. AUC for intranasal zolmitriptan showed excellent correlation []. This model allowed for the prediction of AUC values using published Cmax data, with the majority of predicted AUCs falling within a 0.76–1.25-fold difference from observed values []. This approach suggests potential for a simplified, limited sampling strategy to predict zolmitriptan AUC.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。